Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate
Description
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative characterized by a sulfanylidene (thione) group at position 2 and a benzyl substituent at position 3 of the thiazole ring. The ethyl acetate moiety at position 4 enhances its solubility and reactivity, making it a versatile intermediate in medicinal and organic chemistry.
Properties
CAS No. |
84645-47-6 |
|---|---|
Molecular Formula |
C14H15NO2S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C14H15NO2S2/c1-2-17-13(16)8-12-10-19-14(18)15(12)9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
MEJLKEYKUAVJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=S)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
Analytical Validation
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress (Rf = 0.5 in ethyl acetate/hexane 1:1).
- Spectroscopy : LC-MS (m/z 299.4 [M+H]⁺) and ¹³C NMR (δ 170–175 ppm for C=O) confirm structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | Thiourea, ethyl bromoacetate | Ethanol, 80°C, 3h | 68 | 95 |
| Alkylation | Chloroacetate, KOH | Ethanol, 70°C, 2h | 78 | 97 |
| Cyclization (DPT) | DPT, hydrazide | DMF, 55°C, 3h | 72 | 96 |
| Diazonium Coupling | NaNO₂, HCl, ethyl acetoacetate | Acetic acid, 5°C | 62 | 93 |
Chemical Reactions Analysis
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anti-Diabetic Effects
Research indicates that thiazole derivatives exhibit notable anti-diabetic properties. Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has shown potential in lowering blood glucose levels in experimental models. The compound may interact with metabolic enzymes involved in glucose regulation, suggesting its role as a therapeutic agent for diabetes management .
Anti-Inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that compounds similar to this compound can inhibit inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .
Antibacterial and Antifungal Activities
This compound displays antibacterial and antifungal properties. Preliminary studies suggest that this compound can inhibit the growth of various pathogens, making it a candidate for further investigation as a potential antimicrobial agent .
Case Study 1: Anti-Diabetic Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to the inhibition of α-glucosidase activity, which is crucial for carbohydrate metabolism .
Case Study 2: Antimicrobial Efficacy
In another research project, this compound was tested against various bacterial strains. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and proteins involved in these processes
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and similarities between the target compound and its analogues:
*Note: The molecular weight of the target compound is calculated based on its formula.
Key Differences and Implications
Biological Activity: Amino-substituted thiazoles (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) exhibit antifungal properties due to hydrogen-bonding interactions with microbial enzymes . Sulfonamido derivatives (e.g., ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate) show enhanced anticancer activity via sulfonamide-mediated enzyme inhibition .
Synthetic Accessibility: The target compound likely requires S-alkylation or thione formation steps, contrasting with the hydrazine-mediated synthesis of amino-thiazoles .
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethyl acetate ester improves lipophilicity compared to carboxylic acid derivatives, aiding membrane permeability .
- Stability : The sulfanylidene group may confer redox sensitivity, necessitating stabilization under inert conditions .
- ADMET Profile : Analogues with bulky substituents (e.g., benzyl) show reduced renal clearance but increased plasma protein binding .
Biological Activity
Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative notable for its diverse biological activities. This compound features a unique thiazole ring structure, which is often associated with various pharmacological effects. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO2S2
- Molecular Weight : 299.40 g/mol
- CAS Number : 84645-47-6
- IUPAC Name : this compound
Antidiabetic Activity
Research indicates that this compound may possess significant antidiabetic properties. Thiazole derivatives are known to lower blood glucose levels through various mechanisms, including the inhibition of key metabolic enzymes involved in glucose regulation. Preliminary studies suggest that this compound may enhance insulin sensitivity and promote glucose uptake in cells .
Antioxidant Properties
The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress linked to numerous chronic diseases. Antioxidants help neutralize free radicals, thus protecting cellular integrity and function .
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungi. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced glucose production in the liver and increased glucose uptake in peripheral tissues.
- Receptor Interaction : this compound might interact with cellular receptors, modulating signaling pathways that regulate metabolism and inflammation.
- Oxidative Stress Reduction : By acting as an antioxidant, this compound reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
